
Ethyl (S)-(+)-mandelate
Übersicht
Beschreibung
Ethyl (2S)-hydroxy(phenyl)acetate is the (2S)-enantiomer of ethyl hydroxy(phenyl)acetate. It is an enantiomer of an ethyl (2R)-hydroxy(phenyl)acetate.
mRNA vaccine against SARS-CoV-2 developed by Moderna.
Wissenschaftliche Forschungsanwendungen
1. Applications in Organic Chemistry and Entomology
Ethyl (S)-(+)-mandelate has been recognized for its significance in organic chemistry, particularly in the synthesis of mandelates. Mandelates serve as essential intermediates in the production of artificial flavorings, perfumes, medicines, and pesticides. Notably, Ethyl mandelate and its related esters have been reported to exhibit repellent properties against mosquitoes and black flies, marking its relevance in the field of entomology. The synthesis process of mandelates involves various catalysts, and studies have aimed to optimize this process to overcome drawbacks such as corrosivity, low yields, and side reactions (Rafiee, Tangestaninejad, Habibi, & Mirkhani, 2004).
2. Synthesis Methods and Catalysis
Innovations in the synthesis of D/L-ethyl mandelate, including methods that utilize mandelonitrile, alcohol, and concentrated sulfuric acid, have been introduced to improve the quality and yield of the product. These methods have considered various factors such as reaction temperature and the ratio of reactants to optimize the synthesis process (Yin Guo-hu, 2014).
3. Stereoselective Synthesis
This compound has also been utilized in the stereoselective synthesis of enantiopure compounds. Research has been conducted on the intramolecular cycloadditions of homochiral nitrilimines derived from this compound, highlighting its role in producing enantiopure hexahydro-furo[3,4-c]pyrazoles with good overall yields and diastereoselectivities (Benassuti, Garanti, & Molteni, 2004).
4. Asymmetric Electrocatalysis
Research has been carried out on the asymmetric electroreduction of ethyl benzoylformate using Ag–Cu bimetallic nanoparticles with this compound being the product of interest. This process, induced by cinchonidine in an undivided cell, has shown promising results in terms of enantiomeric excess and yield, underlining the compound's potential in asymmetric catalysis (Wang et al., 2020).
5. Biocatalysis and Enzymatic Production
This compound has been identified as an important intermediate in the biosynthesis of pharmaceuticals. Advances in biocatalysis, particularly involving the co-immobilization of enzymes, have shown significant potential in the efficient production of this compound. This approach addresses the need for reduced cofactor demand, highlighting the compound's importance in the development of sustainable and efficient production routes (Xiao-huan Liu et al., 2019).
Eigenschaften
IUPAC Name |
ethyl (2S)-2-hydroxy-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHIDRUJXPDOD-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



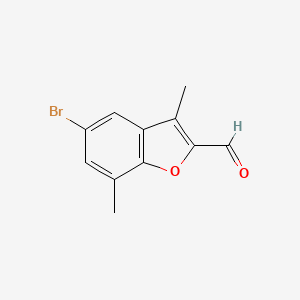
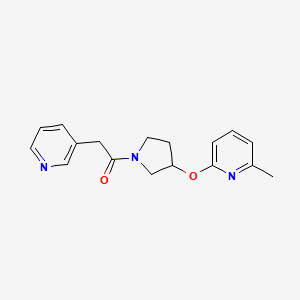
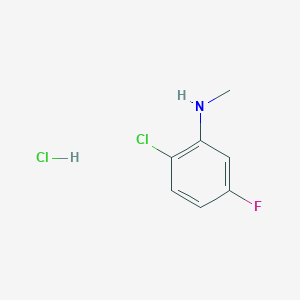

![N-[1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2476338.png)

![(E)-4-(Dimethylamino)-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]but-2-enamide](/img/structure/B2476341.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2476342.png)
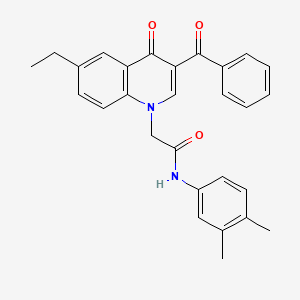
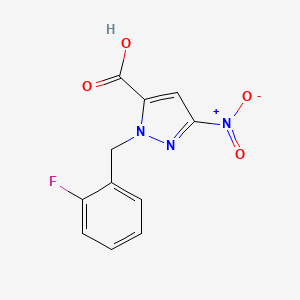
![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2476351.png)
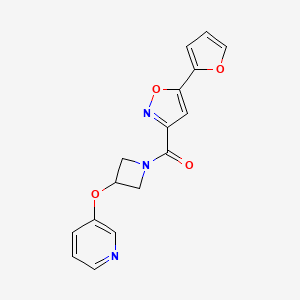
![3-[(3,4-difluorobenzyl)sulfanyl]-4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2476353.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-bromothiophene-2-carboxamide](/img/structure/B2476355.png)